molecular formula C11H11N3O4S B3001654 Methyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate CAS No. 515860-78-3

Methyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate

Cat. No.: B3001654
CAS No.: 515860-78-3
M. Wt: 281.29
InChI Key: WTZADDHMMZWFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C11H11N3O4S and its molecular weight is 281.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    Various methods have been explored to synthesize related thiophene derivatives. For instance, the Gewald reaction has been utilized for the synthesis of related compounds like ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, demonstrating the versatility of this approach in synthesizing thiophene derivatives (Abu‐Hashem, 2011). Additionally, the Thorpe reaction has been employed to construct synthetically important methyl or ethyl 3-amino-4-arylthiophene-2-carboxylates, further showcasing the diversity of synthetic techniques available for these compounds (Shah, 2011).

  • Chemical and Fluorescent Properties

    The study of fluorescent properties is another area of interest. Compounds such as ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate have been characterized to explore their novel fluorescence properties, which could have potential applications in various fields (Guo Pusheng, 2009).

Applications in Dye Synthesis

  • Dye Manufacturing

    Thiophene derivatives have found applications in dye synthesis. For example, compounds like ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate have been used to synthesize novel monoazo disperse dyes for dyeing polyester fibers, indicating their utility in textile industries (Iyun et al., 2015).

  • Metal Complexation and Dyeing Performance

    The complexation of these dyes with metals like copper, cobalt, and zinc and their application on polyester and nylon fabrics have also been studied, highlighting the versatility and effectiveness of thiophene-based dyes in various fabrics (Abolude et al., 2021).

Pharmaceutical and Biological Research

  • Antimicrobial Activity

    Some derivatives of thiophene, such as those synthesized via the Gewald reaction, have exhibited promising antimicrobial activities. This indicates potential applications in pharmaceuticals and healthcare (Abu‐Hashem, 2011).

  • Synthesis of Biologically Active Compounds

    The synthesis of various biologically active thiophene derivatives has been explored, suggesting their potential utility in developing new therapeutic agents (Ryndina et al., 2002).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This includes understanding the potential risks associated with handling or exposure to the compound. It can involve studying its toxicity, flammability, environmental impact, and appropriate safety precautions .

Properties

IUPAC Name

methyl 5-carbamoyl-2-[(2-cyanoacetyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-5-7(11(17)18-2)10(14-6(15)3-4-12)19-8(5)9(13)16/h3H2,1-2H3,(H2,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZADDHMMZWFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CC#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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